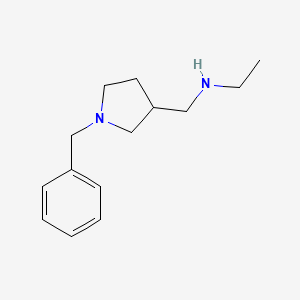

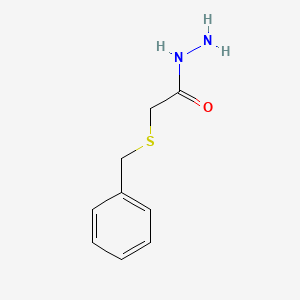

(1-苄基-吡咯烷-3-基甲基)-乙基-胺

描述

The compound "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature pyridinylmethyl groups and their chemical properties. The first paper describes a ligand that includes pyridin-2-ylmethyl groups and its copper(II) complex, which has been used as a fluorescent sensor for dopamine . The second paper discusses the synthesis of various pyridin-ylmethyl benzoates, which are derivatives of benzoic acid with pyridin-ylmethyl ether groups . These compounds are structurally related to the compound , as they contain nitrogen-containing heterocycles and benzyl groups, which are common features in bioactive molecules.

Synthesis Analysis

The synthesis of the compounds in the first paper involves the formation of a benzimidazole derivative with pyridin-2-ylmethyl groups and its subsequent complexation with copper(II) ions . The second paper details the synthesis of pyridin-ylmethyl benzoates through esterification and etherification reactions, starting from 3,5-dihydroxybenzoic acid and different chloromethyl pyridines . These methods could potentially be adapted for the synthesis of "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the copper(II) complex described in the first paper is characterized by a distorted trigonal bipyramidal geometry, with coordination from nitrogen atoms of benzimidazole groups and oxygen atoms from nitrate anions and a water molecule . Although the structure of "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine" is not provided, it can be inferred that it would also feature a complex geometry due to the presence of multiple potential donor atoms in its structure.

Chemical Reactions Analysis

The first paper does not detail specific chemical reactions of the ligand or its copper(II) complex, but it does mention the use of the ligand as a fluorescent sensor for dopamine, indicating that it can interact selectively with certain biomolecules . The second paper does not provide information on the reactivity of the synthesized pyridin-ylmethyl benzoates . However, the presence of pyridinylmethyl groups in these compounds suggests potential reactivity with nucleophiles and electrophiles, similar to other aromatic compounds with electron-withdrawing or electron-donating substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the provided papers are not extensively discussed. The first paper mentions spectroscopic characterization, which implies that the ligand and its complex have distinct absorbance and emission properties useful for sensing applications . The second paper focuses on the synthesis and structural characterization of the pyridin-ylmethyl benzoates, without delving into their physical properties . For "1-Benzyl-pyrrolidin-3-ylmethyl-ethyl-amine," one would expect properties such as solubility, melting point, and stability to be influenced by the presence of the pyrrolidinyl and benzyl groups, as well as the basicity of the amine function.

科学研究应用

配位化学中的合成和表征

一项研究聚焦于使用(1-苄基-吡咯烷-3-基甲基)-乙基-胺和其他类似化合物的配合物的合成和表征。该研究突出了它们与各种金属形成配合物的重要性,有助于我们理解配位化学(Amirnasr, Schenk, & Meghdadi, 2002)。

不对称合成

该化合物已被用于不对称合成过程中。一项研究展示了它在(3R,4R)-4-(羟甲基)吡咯烷-3-醇的大规模合成中的应用,这是各种生物活性分子的中间体,突显了它在合成生物相关化合物中的作用(Kotian, Lin, El-Kattan, & Chand, 2005)。

催化应用

研究表明(1-苄基-吡咯烷-3-基甲基)-乙基-胺衍生物在催化中的应用。研究探讨了它在制备钯环化合物中的应用,这些化合物在各种化学反应中作为催化剂非常有效,例如Suzuki–Miyaura偶联和醛的烯丙基化(Singh, Saleem, Pal, & Singh, 2017)。

抗生素合成中间体

该化合物是抗生素合成中的重要中间体。例如,它被用于制备兽医用抗生素普莫氟沙星,展示了它在制药领域的重要性(Fleck, Mcwhorter, DeKam, & Pearlman, 2003)。

有机合成和官能化

它已参与各种有机化合物的合成。研究显示了它在制备2-苄基吡啶衍生物和吡咯烷中的应用,表明了它在有机合成中的多功能性(Gorulya, Tverdokhlebov, Tolmachev, Shishkin, & Shishkina, 2011)。

属性

IUPAC Name |

N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRNWWPARHIDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408589 | |

| Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine | |

CAS RN |

91189-07-0 | |

| Record name | (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

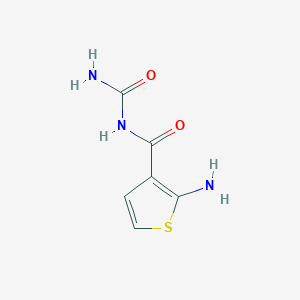

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)